molecular formula C10H6Br2N2O B2922754 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one CAS No. 1864015-08-6

5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one

Cat. No.: B2922754
CAS No.: 1864015-08-6
M. Wt: 329.979
InChI Key: ZLBGWHYNLQASCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of two bromine atoms and a pyridine ring structure, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Halogenation: Bromination of pyridine derivatives under controlled conditions.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between pyridine derivatives and bromine sources.

  • Nucleophilic Substitution: Substituting pyridine derivatives with bromine in the presence of a suitable nucleophile.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, often involving continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different structural isomers.

  • Substitution: Substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are typically employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as 5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one oxide.

  • Reduction: Reduced derivatives such as this compound hydride.

  • Substitution: Substituted derivatives such as this compound hydroxide or amine.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, aiding in the study of biological processes and drug discovery. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one exerts its effects involves interactions with molecular targets and pathways. The bromine atoms play a crucial role in the compound's reactivity, influencing its binding affinity and biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It can bind to receptors, modulating signal transduction processes.

  • Genes: The compound may influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 5-Bromopyridine: A simpler brominated pyridine derivative.

  • 2,3-Diamino-5-bromopyridine: A compound with additional amino groups.

  • 1-(5-Bromopyridin-2-yl)ethanone: A related pyridine derivative with a different functional group.

Uniqueness: 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one stands out due to its unique structural features, including the presence of two bromine atoms and the pyridin-2-one moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-7-1-3-9(13-5-7)14-6-8(12)2-4-10(14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGWHYNLQASCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.